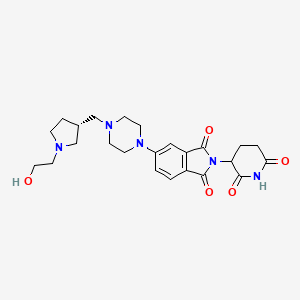
E3 Ligase Ligand-linker Conjugate 98
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 98: is a conjugate of an E3 ligase ligand and a linker, specifically consisting of Thalidomide and the corresponding linker . This compound serves as a Cereblon ligand to recruit CRBN protein and acts as a key intermediate for the synthesis of complete Proteolysis Targeting Chimeric Molecules (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 98 involves the conjugation of Thalidomide with a linker molecule. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired application and the specific linker used .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 98 primarily undergoes conjugation reactions to form PROTACs. These reactions involve the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Common Reagents and Conditions: Common reagents used in these reactions include various linkers and ligands specific to the target protein and E3 ligase. Reaction conditions typically involve mild temperatures and neutral pH to maintain the stability of the conjugate .
Major Products: The major products formed from these reactions are PROTACs, which are bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein, inducing target ubiquitination and degradation .
Scientific Research Applications
Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 98 is used as a building block for the synthesis of PROTACs, which are valuable tools for studying protein degradation pathways .
Biology: In biology, this compound is used to investigate the role of specific proteins in cellular processes by selectively degrading target proteins .
Medicine: In medicine, this compound is being explored for its potential in developing targeted therapies for various diseases, including cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to create novel therapeutics that target specific proteins for degradation .
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 98 exerts its effects by forming a ternary complex with an E3 ligase and a target protein. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for proteasomal degradation . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining cellular homeostasis by regulating protein levels .
Comparison with Similar Compounds
Cereblon Ligand-linker Conjugates: Similar to E3 Ligase Ligand-linker Conjugate 98, these compounds also target the Cereblon protein for ubiquitination and degradation.
Von Hippel-Lindau Ligand-linker Conjugates: These compounds target the von Hippel-Lindau E3 ligase and are used in the development of PROTACs.
MDM2 Ligand-linker Conjugates: These compounds target the MDM2 E3 ligase and are used in cancer research.
Uniqueness: this compound is unique due to its specific targeting of the Cereblon protein, making it a valuable tool for studying the role of this protein in various cellular processes and for developing targeted therapies .
Properties
Molecular Formula |
C24H31N5O5 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H31N5O5/c30-12-11-26-6-5-16(14-26)15-27-7-9-28(10-8-27)17-1-2-18-19(13-17)24(34)29(23(18)33)20-3-4-21(31)25-22(20)32/h1-2,13,16,20,30H,3-12,14-15H2,(H,25,31,32)/t16-,20?/m0/s1 |
InChI Key |
OXUUBXREBFAAEC-DJZRFWRSSA-N |
Isomeric SMILES |
C1CN(C[C@H]1CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)CCO |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(C5)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















